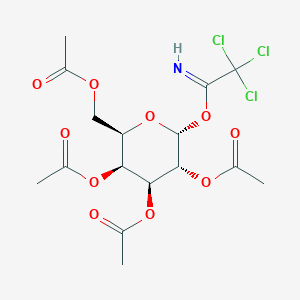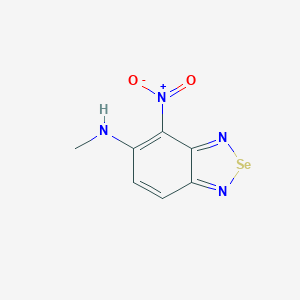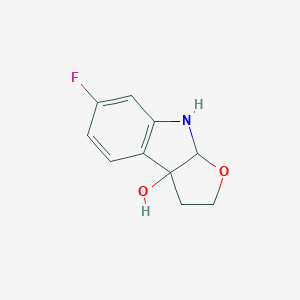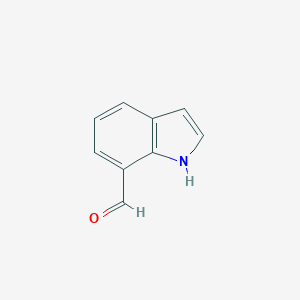
吲哚-7-甲醛
概述
描述
Indole-7-carboxaldehyde is a member of indoles.
科学研究应用
抗雄激素的制备
吲哚-7-甲醛用作制备抗雄激素的反应物 . 抗雄激素是阻断雄激素(男性激素)作用的药物,有助于治疗前列腺癌等疾病。
抗血小板药物的制备
该化合物也用于合成抗血小板药物 . 这些药物可以降低血小板聚集并抑制血栓形成,在心血管疾病的管理中至关重要。
肝脏X受体(LXR)激动剂的制备
吲哚-7-甲醛用于制备肝脏X受体(LXR)激动剂 . LXRs在胆固醇、脂肪酸和葡萄糖稳态的调节中起着关键作用,其激动剂正在探索用于治疗动脉粥样硬化、糖尿病和阿尔茨海默病。
前列腺素E2的EP3受体拮抗剂的制备
该化合物用于制备前列腺素E2的EP3受体拮抗剂 . EP3拮抗剂在各种疾病中具有潜在的治疗应用,包括疼痛、炎症和某些类型的癌症。
糖蛋白穿孔素抑制剂的制备
吲哚-7-甲醛用于制备糖蛋白穿孔素抑制剂 . 穿孔素是一种在免疫反应中发挥作用的蛋白质,其抑制剂可能在治疗自身免疫性疾病和某些类型的癌症中发挥作用。
抗乳腺癌药物
吲哚支架,如吲哚-7-甲醛,因其生物可及性和更广泛的治疗应用而得到充分证明 . 它们对癌症生物学中细胞转导和增殖机制具有内在影响 . 吲哚化合物在靶向耐药性乳腺癌方面的结构见解已得到广泛认可 .
作用机制
Target of Action
Indole derivatives, including Indole-7-carboxaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
It is known that indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can lead to various changes in cellular functions and processes.
Pharmacokinetics
It is known that indole derivatives can enter the liver through the circulation for further catalysis and affect liver metabolism and immune response .
Result of Action
The molecular and cellular effects of Indole-7-carboxaldehyde’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, it has been suggested that indole derivatives can maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Action Environment
The action, efficacy, and stability of Indole-7-carboxaldehyde can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the composition of the gut microbiota, therefore, can potentially affect the production and action of Indole-7-carboxaldehyde. Additionally, factors such as pH, temperature, and the presence of other compounds can also influence the stability and efficacy of Indole-7-carboxaldehyde.
安全和危害
未来方向
While specific future directions for Indole-7-carboxaldehyde are not detailed in the search results, indole compounds in general show good therapeutic prospects . They are widely present in many important alkaloids, as well as in tryptophan and auxins . Their druggability and application in intestinal and liver diseases are areas of ongoing research .
生化分析
Biochemical Properties
Indole-7-carboxaldehyde plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The indole scaffold, to which Indole-7-carboxaldehyde belongs, binds with high affinity to multiple receptors, aiding in the development of new useful derivatives .
Cellular Effects
Indole-7-carboxaldehyde can have various effects on different types of cells and cellular processes. For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
The molecular mechanism of action of Indole-7-carboxaldehyde involves its interactions at the molecular level. The indole scaffold, found in Indole-7-carboxaldehyde, has been found in many important synthetic drug molecules, providing a valuable idea for treatment .
属性
IUPAC Name |
1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVZDADGTFJAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370407 | |
| Record name | Indole-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-88-0 | |
| Record name | Indole-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
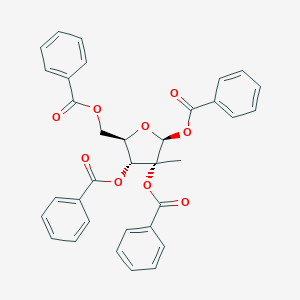
![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B17292.png)
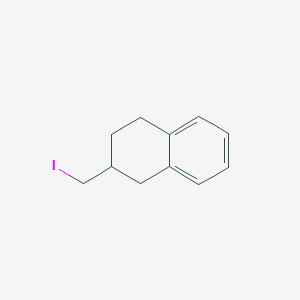


![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
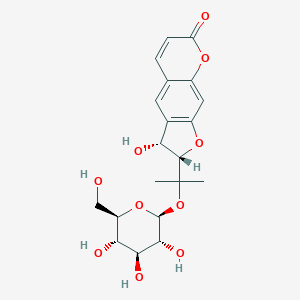
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium](/img/structure/B17315.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
